2-(2,6-Dichloropyridin-3-yl)acetic acid
Overview
Description
2-(2,6-Dichloropyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
2-(2,6-Dichloropyridin-3-yl)acetic acid, as part of various compounds, has been extensively studied for its crystal structure. For instance, studies on compounds like triclopyr (Seonghwa Cho et al., 2014) and fluroxypyr (Hyunjin Park et al., 2016) demonstrate the significance of understanding the molecular arrangement and interactions in these herbicides.
Catalytic Applications
Compounds containing this compound have been investigated for their catalytic properties. Research has highlighted their efficacy in processes like ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water, using Cu(II)/pypzacac complexes (Jing-Bo Xie et al., 2014).
Molecular Conformation Studies
Understanding the molecular conformation of compounds related to this compound is crucial for their effective application. Studies on phenoxyacetic acid derivatives (D. Lynch et al., 2003) provide insights into the flexibility and potential interactions of these molecules.
Synthesis and Transformation
Research has also focused on the synthesis and transformation of derivatives of this compound. For example, the conversion of 2,6-Dichloropyridine-4-carboxylic acid through catalytic reduction (J. Wibaut, 2010) and the synthesis of imidazo[1,2-a]pyridin-3-yl)acetic acids (W. Chui et al., 2004) are key examples.
Photocatalytic and Photochemical Studies
Additionally, the role of this compound derivatives in photocatalytic and photochemical processes has been a subject of interest. For instance, the photolytic transformation of diclofenac, a compound containing a similar structure, has been studied to understand its environmental impact and degradation pathways (L. Eriksson et al., 2010).
Properties
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLLMLKAICANMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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